3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O3 . It has a molecular weight of 300.21 . The IUPAC name for this compound is 6-fluoro-3’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8F4O3/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 251.5±40.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 51.6±3.0 kJ/mol . The flash point is 105.9±27.3 °C . The index of refraction is 1.459 . The molar refractivity is 38.2±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Fluorescence Probes
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives have been explored as fluorescence probes for detecting reactive oxygen species, providing tools for studying biological and chemical phenomena. For instance, specific derivatives like HPF and APF were synthesized to selectively detect highly reactive oxygen species and reactive intermediates of peroxidase in living cells, offering a method to differentiate between various reactive oxygen species and visualize hypochlorite in stimulated neutrophils (Setsukinai et al., 2003).
Liquid Crystal Research
The compound and its derivatives have implications in the study of liquid crystals. For instance, the influence of a fluorine atom in benzene ring core compounds on electro-optical and optical properties has been assessed, highlighting the significance of fluorinated compounds in modifying phase behavior and enhancing the performance of liquid crystal displays (Fouzai et al., 2018).
Medicinal Chemistry
In medicinal chemistry, fluorinated compounds like 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid are recognized for their potential to modulate biological key parameters such as acidity and lipophilicity. They offer a flexible platform for introducing additional substituents at any unoccupied position, thereby creating a multitude of new building blocks for pharmaceuticals or pesticides (Schlosser, 2005).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJKBRHMTKKIOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681317 |
Source
|
Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid | |
CAS RN |
1261524-83-7 |
Source
|
Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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